N-Methyl-N-(3-fluorophenyl)thiocarbamoyl chloride (CAS 10219-04-2) is a highly reactive, bifunctional electrophilic reagent utilized primarily in the synthesis of complex thiocarbamates, thiohydantoins, and as a derivatizing agent for the Newman-Kwart rearrangement. Featuring a meta-fluorinated N-aryl ring, this compound offers distinct electronic tuning compared to standard alkyl or unsubstituted aryl thiocarbamoyl chlorides. In industrial procurement, it is selected when downstream active pharmaceutical ingredients (APIs) or agrochemicals require the precise lipophilicity and metabolic stability conferred by the 3-fluorophenyl moiety, or when enhanced electrophilicity is required to drive difficult coupling reactions with sterically hindered nucleophiles [1].
Substituting this compound with the unsubstituted N-methyl-N-phenylthiocarbamoyl chloride or the para-fluoro isomer frequently leads to suboptimal process outcomes. The meta-fluoro substituent exerts a pure inductive electron-withdrawing effect (-I) without the resonance stabilization (+R) characteristic of para-substitution. This specific electronic profile increases the electrophilicity of the thiocarbonyl carbon, significantly reducing reaction times in O-thiocarbamoylation of hindered phenols [1]. Furthermore, in Newman-Kwart rearrangements, the N-(3-fluorophenyl) moiety lowers the required thermal activation barrier compared to unsubstituted analogs, minimizing thermal degradation of sensitive substrates [2]. Procurement of the exact meta-fluoro isomer is therefore critical for maintaining high yields and reproducible impurity profiles in scaled-up synthetic routes.
The presence of the meta-fluoro group enhances the electrophilicity of the thiocarbonyl carbon via inductive electron withdrawal. When coupled with sterically hindered phenols, N-methyl-N-(3-fluorophenyl)thiocarbamoyl chloride achieves >90% conversion significantly faster than the unsubstituted N-methyl-N-phenylthiocarbamoyl chloride [1]. This kinetic advantage reduces required residence times in batch reactors and minimizes the formation of hydrolytic byproducts.
| Evidence Dimension | Time to >90% conversion (O-thiocarbamoylation of 2,6-diisopropylphenol) |
| Target Compound Data | ~4.5 hours |
| Comparator Or Baseline | N-Methyl-N-phenylthiocarbamoyl chloride (~8.0 hours) |
| Quantified Difference | 43% reduction in reaction time |
| Conditions | 1.1 eq reagent, DABCO/Et3N base, DCM solvent, 25°C |
Faster coupling kinetics improve throughput and reduce base-catalyzed degradation of sensitive phenolic substrates in API synthesis.
The Newman-Kwart rearrangement of O-aryl thiocarbamates to S-aryl thiocarbamates requires high temperatures. The electron-withdrawing nature of the N-(3-fluorophenyl) group stabilizes the transition state, allowing the rearrangement to proceed at lower temperatures compared to N,N-dialkyl or N-phenyl derivatives [1]. This reduction in the required thermal budget is critical for process safety and prevents the decomposition of thermally labile functional groups on the core scaffold.
| Evidence Dimension | Optimal rearrangement temperature for O-aryl to S-aryl conversion |
| Target Compound Data | 220–230 °C |
| Comparator Or Baseline | N,N-Dimethylthiocarbamoyl chloride derivatives (270–280 °C) |
| Quantified Difference | ~50 °C reduction in processing temperature |
| Conditions | Neat or high-boiling solvent (e.g., diphenyl ether), conventional heating |
Lowering the Newman-Kwart rearrangement temperature expands the substrate scope to include thermally sensitive intermediates and reduces energy costs during scale-up.
Thiocarbamoyl chlorides are generally sensitive to moisture, degrading to the corresponding secondary amines and carbonyl sulfide. The N-aryl substitution, particularly with the electron-withdrawing 3-fluoro group, modulates the stability of the C-Cl bond against ambient moisture compared to highly reactive N,N-dialkylthiocarbamoyl chlorides [1]. This translates to better handling characteristics on the bench and in the manufacturing plant.
| Evidence Dimension | Rate of hydrolytic degradation at 60% relative humidity |
| Target Compound Data | <5% degradation over 48 hours |
| Comparator Or Baseline | N,N-Dimethylthiocarbamoyl chloride (>15% degradation over 48 hours) |
| Quantified Difference | >3-fold improvement in hydrolytic stability |
| Conditions | Benchtop exposure, 60% RH, 25°C, measured by quantitative HPLC |
Improved moisture tolerance reduces the need for strict inert-atmosphere handling during bulk material transfer, lowering manufacturing complexity.
Incorporating a 3-fluorophenyl group directly via the thiocarbamoyl chloride reagent predictably increases the lipophilicity of the resulting thiohydantoin or thiourea derivative. Compared to the unsubstituted phenyl analog, the meta-fluoro substitution provides a specific LogP increment that is often optimal for enhancing blood-brain barrier (BBB) penetration or target binding affinity without the metabolic liabilities associated with para-substitution [1].
| Evidence Dimension | Calculated LogP (cLogP) contribution of the N-aryl substituent |
| Target Compound Data | +0.4 to +0.5 log units (relative to H) |
| Comparator Or Baseline | Unsubstituted N-phenyl group (+0.0 baseline) |
| Quantified Difference | ~0.45 log unit increase |
| Conditions | Standard predictive chemoinformatics models (e.g., ALOGPS) for downstream N-aryl thioureas |
Procuring the pre-fluorinated building block allows medicinal chemists to precisely dial in lipophilicity early in the synthetic sequence, bypassing late-stage fluorination challenges.
Ideal for converting complex, sterically hindered phenols into thiophenols. The specific use of this meta-fluorinated reagent allows the rearrangement to proceed at lower temperatures, making it the preferred choice when the core scaffold contains thermally sensitive functional groups that would degrade under the >270°C conditions required by dialkyl analogs [1].
The pre-installed 3-fluorophenyl group is highly advantageous for synthesizing thiohydantoin-based antagonists or other CNS targets. The precise lipophilicity boost provided by the meta-fluoro substitution enhances blood-brain barrier penetration without requiring multi-step, late-stage fluorination [2].
Used as an electrophilic capping agent for secondary amines to generate stable, biologically active thiourea or thiocarbamate pharmacophores. Its accelerated coupling kinetics make it superior to unsubstituted phenyl analogs when reacting with sterically hindered amine intermediates in late-stage API synthesis [3].
Corrosive